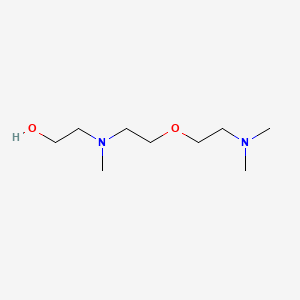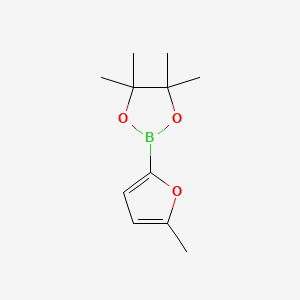
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, also known as FPC, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential to act as an analgesic and anti-inflammatory agent. This compound is a derivative of pyrrolidine and is synthesized through a series of chemical reactions.
Wirkmechanismus
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is believed to act as an analgesic and anti-inflammatory agent by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemische Und Physiologische Effekte
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to reduce pain and inflammation in animal models of acute and chronic pain. (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has also been shown to reduce the release of pro-inflammatory cytokines in response to inflammation. In addition, (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to have a favorable safety profile, with no significant side effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is its potential to act as an analgesic and anti-inflammatory agent without inducing significant side effects. This makes it a promising candidate for further research and development. However, one limitation of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is its relatively low potency compared to other analgesic and anti-inflammatory agents.
Zukünftige Richtungen
There are several future directions for research on (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid. One area of research is the development of more potent analogs of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid that can act as more effective analgesic and anti-inflammatory agents. Another area of research is the investigation of the potential use of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid in the treatment of neuropathic pain and cancer pain. Finally, further studies are needed to investigate the safety and efficacy of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid in humans.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal studies, (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to reduce pain and inflammation without inducing significant side effects. (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has also been studied for its potential use in the treatment of neuropathic pain and cancer pain.
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTADGCUSGBFIQ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376075 | |
| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1049975-91-8 | |
| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)



